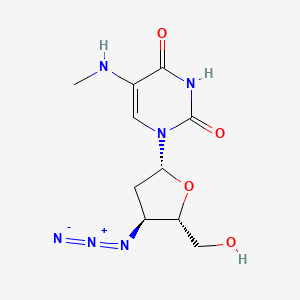
3'-Azido-2',3'-dideoxy-5-methyaminouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-2’,3’-dideoxy-5-methyaminouridine is a synthetic nucleoside analog It is structurally similar to naturally occurring nucleosides but contains modifications that confer unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-methyaminouridine typically involves multiple steps, starting from a suitable nucleoside precursorCommon reagents used in these reactions include azidotrimethylsilane and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-methyaminouridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide in the presence of a suitable solvent.
Reduction Reactions: Hydrogen gas with a palladium catalyst.
Cycloaddition Reactions: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Major Products Formed
Substitution Reactions: Formation of substituted nucleosides.
Reduction Reactions: Formation of 3’-amino-2’,3’-dideoxy-5-methyaminouridine.
Cycloaddition Reactions: Formation of triazole-containing nucleosides.
Scientific Research Applications
3’-Azido-2’,3’-dideoxy-5-methyaminouridine has several applications in scientific research:
Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA and terminating chain elongation.
Molecular Biology: Used as a tool to study nucleic acid interactions and modifications.
Medicinal Chemistry: Investigated for its potential therapeutic applications in treating viral infections.
Chemical Biology: Utilized in click chemistry for labeling and tracking biomolecules.
Mechanism of Action
The primary mechanism of action of 3’-Azido-2’,3’-dideoxy-5-methyaminouridine involves its incorporation into nucleic acids. Once incorporated, the azido group prevents the formation of phosphodiester linkages, effectively terminating nucleic acid chain elongation. This mechanism is particularly useful in inhibiting viral replication, as it prevents the synthesis of viral DNA .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Another nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxycytidine: Known for its use in antiviral therapies.
3’-Azido-2’,3’-dideoxyadenosine: Studied for its potential in treating viral infections.
Uniqueness
3’-Azido-2’,3’-dideoxy-5-methyaminouridine is unique due to the presence of the 5-methylamino group, which may confer additional stability and specificity in its interactions with nucleic acids. This modification can enhance its efficacy and reduce potential side effects compared to other nucleoside analogs .
Properties
CAS No. |
111495-88-6 |
|---|---|
Molecular Formula |
C10H14N6O4 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(methylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N6O4/c1-12-6-3-16(10(19)13-9(6)18)8-2-5(14-15-11)7(4-17)20-8/h3,5,7-8,12,17H,2,4H2,1H3,(H,13,18,19)/t5-,7+,8+/m0/s1 |
InChI Key |
XYEDCFNUBBAPAM-UIISKDMLSA-N |
Isomeric SMILES |
CNC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CNC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


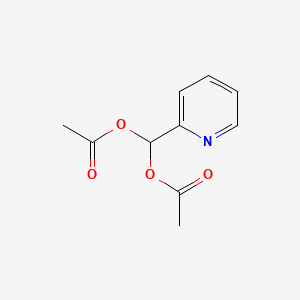
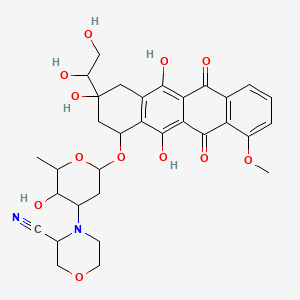
![2-[(2-Chloroacetyl)amino]pent-4-enoic acid](/img/structure/B12800890.png)
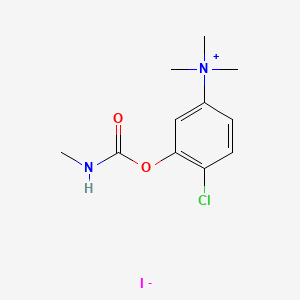
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)
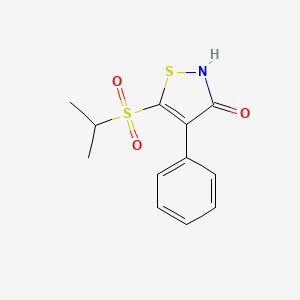
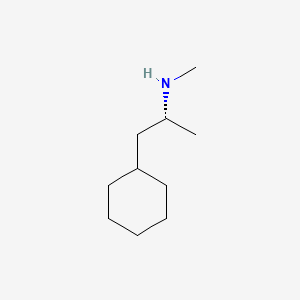

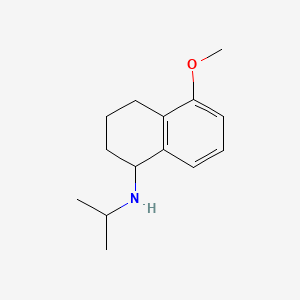
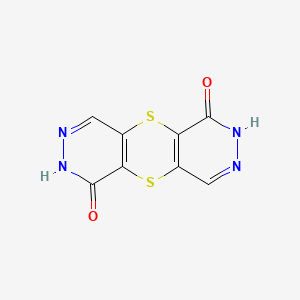

![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)


